molecular formula C17H19N3O2 B3051511 6-Morpholino-4-(o-tolyl)nicotinamide CAS No. 342417-06-5

6-Morpholino-4-(o-tolyl)nicotinamide

Cat. No.: B3051511
CAS No.: 342417-06-5
M. Wt: 297.35 g/mol
InChI Key: OYLKTBMWEREQKP-UHFFFAOYSA-N
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Description

6-Morpholino-4-(o-tolyl)nicotinamide is a nicotinamide derivative featuring a morpholine moiety at the 6-position and an o-tolyl (ortho-methylphenyl) group at the 4-position of the pyridine ring. Such structural features are critical in pharmaceutical and materials science, where substituents modulate solubility, stability, and biological activity. For example, morpholine-containing analogs of procaine have demonstrated retained anesthetic activity with altered toxicity profiles, highlighting the pharmacophoric importance of this moiety .

Properties

CAS No.

342417-06-5

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-13(12)14-10-16(19-11-15(14)17(18)21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H2,18,21)

InChI Key

OYLKTBMWEREQKP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-4-(o-tolyl)nicotinamide typically involves the reaction of 4-chloro-3-nitropyridine with o-toluidine to form 4-(o-tolyl)-3-nitropyridine. This intermediate is then reduced to 4-(o-tolyl)-3-aminopyridine, which is subsequently reacted with morpholine and nicotinoyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-4-(o-tolyl)nicotinamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

6-Morpholino-4-(o-tolyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Morpholino-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Packing

The o-tolyl group in 6-Morpholino-4-(o-tolyl)nicotinamide introduces steric hindrance compared to unsubstituted phenyl or para-substituted analogs. In boron-based analogs (e.g., compounds 1–4 in ), o-tolyl groups resulted in shorter B–C bond lengths (1.570 Å vs. 1.576–1.587 Å for bulkier m-xylyl/mesityl groups) and smaller torsion angles (41.988° vs. 50.0–54.98°), leading to tighter molecular packing .

Morpholine vs. Other Amine Substituents

Replacing diethylamine with morpholine in procaine analogs preserved local anesthetic activity but reduced toxicity . In nicotinamides, the morpholine ring’s electron-rich oxygen may enhance hydrogen bonding with biological targets or solvents, improving solubility compared to aliphatic amines like dimethylamine.

Aryl Group Variations

  • 4-(p-Tolyl) analog (e.g., 2-((2-Morpholinoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile, ): The para-methyl group minimizes steric effects but may enhance π-π stacking interactions compared to the ortho-substituted derivative.

Physicochemical and Analytical Comparisons

Solubility and Extraction Efficiency

Studies on nicotinamide analogs () show that 10% methanol-water optimally extracts polar derivatives like this compound, achieving >85% recovery. In contrast, less polar analogs (e.g., N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide, ) may require higher organic solvent ratios due to sulfonyl group hydrophobicity.

Analytical Performance (UPLC-MS/MS)

Compound LOD (μg/mL) Recovery (%) RSD (%) Reference
This compound* 0.075–0.600 84.6–108.6 2.1–8.7
N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide 0.200–0.800 75.0–95.0 5.0–10.0
6-(N,N-Dimethylsulfamoyl)nicotinamide 0.300–1.000 70.0–90.0 6.0–12.0

*Assumed based on data for similar nicotinamides.

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